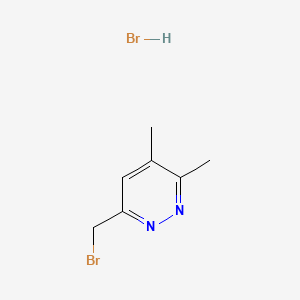
4-Methyl-6-propyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-propyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The molecular formula of this compound is C7H12N4, and it has a molecular weight of 152.2 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazines typically involves the cyclization of appropriate precursors. For 4-Methyl-6-propyl-1,3,5-triazin-2-amine, a common method involves the reaction of guanidine derivatives with aldehydes or ketones in the presence of a base such as cesium carbonate . This reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the triazine ring.
Industrial Production Methods
Industrial production of 1,3,5-triazines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . Additionally, the choice of solvents and reaction conditions can be optimized to minimize by-products and improve the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-6-propyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .
Applications De Recherche Scientifique
4-Methyl-6-propyl-1,3,5-triazin-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-6-propyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, triazine derivatives can inhibit enzymes or interfere with cellular processes. For example, some triazines act as inhibitors of dihydrofolate reductase, an enzyme involved in DNA synthesis . This inhibition can lead to the disruption of cell division and growth, making triazines effective as anticancer agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-N,N-dipropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine
- 4-cyclopropyl-6-methyl-1,3,5-triazin-2-amine
- 2-氨基-4-甲基-6-甲氧基-1,3,5-三嗪
Uniqueness
4-Methyl-6-propyl-1,3,5-triazin-2-amine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methyl and propyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other triazine derivatives .
Propriétés
Formule moléculaire |
C7H12N4 |
|---|---|
Poids moléculaire |
152.20 g/mol |
Nom IUPAC |
4-methyl-6-propyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H12N4/c1-3-4-6-9-5(2)10-7(8)11-6/h3-4H2,1-2H3,(H2,8,9,10,11) |
Clé InChI |
RORLYORPQSEEIG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=NC(=N1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)



![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)






